molecular formula C9H11BrS B13543147 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene

2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No.: B13543147
M. Wt: 231.15 g/mol
InChI Key: AZMBMFRVCWHOAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the bromination of 4,5,6,7-tetrahydrobenzo[b]thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination techniques on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding thiol or thioether.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Thiol or thioether derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In pharmaceuticals, the bromomethyl group can act as a reactive site for further functionalization, enabling the compound to interact with specific biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to its fused tetrahydrobenzo ring, which provides additional steric bulk and can influence the compound’s reactivity and physical properties. This structural feature can be advantageous in the design of materials with specific electronic and optical characteristics.

Properties

Molecular Formula

C9H11BrS

Molecular Weight

231.15 g/mol

IUPAC Name

2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene

InChI

InChI=1S/C9H11BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4,6H2

InChI Key

AZMBMFRVCWHOAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CBr

Origin of Product

United States

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